molecular formula C11H14N2O B13751713 Acetamide,N-(1,2,3,4-tetrahydro-7-quinolinyl)-

Acetamide,N-(1,2,3,4-tetrahydro-7-quinolinyl)-

Cat. No.: B13751713
M. Wt: 190.24 g/mol
InChI Key: RVKDUPQPVPWATD-UHFFFAOYSA-N
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Description

Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- is a chemical compound with the molecular formula C11H14N2O It is known for its unique structure, which includes a quinoline ring system fused with a tetrahydro component

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- typically involves the reaction of quinoline derivatives with acetamide under specific conditions. One common method includes the use of acetic anhydride as a reagent, which facilitates the acetylation of the quinoline derivative . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide: Similar in structure but differs in the position of the acetamide group.

    Acetamide, N-(1-acetyl-1,2,3,4-tetrahydro-7-quinolinyl)-: Another derivative with an additional acetyl group.

Uniqueness

Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydroquinolin-7-yl)acetamide

InChI

InChI=1S/C11H14N2O/c1-8(14)13-10-5-4-9-3-2-6-12-11(9)7-10/h4-5,7,12H,2-3,6H2,1H3,(H,13,14)

InChI Key

RVKDUPQPVPWATD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(CCCN2)C=C1

Origin of Product

United States

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